Zirconium 1,4-dicarboxybenzene MOF (UiO-66)

Mechanical stability Shear modulus MOF pelletization

Zirconium 1,4-dicarboxybenzene MOF, universally known as UiO-66 (CAS 1072413-89-8), is a zirconium-based metal–organic framework built from 12-connected Zr₆O₄(OH)₄ secondary building units and benzene-1,4-dicarboxylate (BDC) linkers forming an fcu topology. It is the prototypical member of the UiO (Universitetet i Oslo) series and is distinguished across the MOF landscape by its exceptional thermal, chemical, and mechanical robustness—attributes not typically found in common porous MOFs.

Molecular Formula C48H28O30Zr6+4
Molecular Weight 1632.1 g/mol
CAS No. 1072413-89-8
Cat. No. B6416537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium 1,4-dicarboxybenzene MOF (UiO-66)
CAS1072413-89-8
Molecular FormulaC48H28O30Zr6+4
Molecular Weight1632.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]
InChIInChI=1S/6C8H6O4.4H2O.2O.6Zr/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;/q;;;;;;;;;;2*-2;6*+4/p-16
InChIKeyHUYKHXIPAICDQE-UHFFFAOYSA-A
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UiO-66 MOF Technical Baseline Overview


Zirconium 1,4-dicarboxybenzene MOF, universally known as UiO-66 (CAS 1072413-89-8), is a zirconium-based metal–organic framework built from 12-connected Zr₆O₄(OH)₄ secondary building units and benzene-1,4-dicarboxylate (BDC) linkers forming an fcu topology. It is the prototypical member of the UiO (Universitetet i Oslo) series and is distinguished across the MOF landscape by its exceptional thermal, chemical, and mechanical robustness—attributes not typically found in common porous MOFs [1]. Framework collapse occurs only above 500 °C, and the structure withstands mechanical pressures of 1.0 MPa without pore collapse [2]. Commercially available UiO-66 typically exhibits BET surface areas in the range of 1000–1600 m²/g, with certain vendors supplying material certified to ≥1500 m²/g . Continuous-flow synthesis methods now achieve space-time yields of up to 7,162 kg m⁻³ day⁻¹, underpinning scalable industrial procurement [3].

Thermal robustness Framework collapse only above 500 °C
Chemical stability Survives pH 1–14 and oxidative H₂O₂ environments
Mechanical resilience Withstands 1.0 MPa without pore collapse; pelletizable
Tunable porosity Defect-engineering allows systematic BET and pore volume control

Why Generic MOF Substitution Fails


Within the broader class of metal–organic frameworks, UiO-66 occupies a singular position that makes generic substitution with other MOFs—including its own structural analogues—scientifically unsound. Systematic multi-MOF stability studies have demonstrated that chemical and hydrothermal stability rankings span orders of magnitude across framework families: MIL-101(Cr) > NH₂-UiO-66 > UiO-66 > UiO-67 > NH₂-MIL-53 > MIL-53(Al) > ZIF-8 > CuBTC > NH₂-MIL-101(Al) [1]. Even within the UiO series, UiO-67 with biphenyl-4,4′-dicarboxylate linkers exhibits markedly inferior acid/base stability relative to UiO-66 [1]. Furthermore, UiO-66 contains a uniquely high concentration of tunable missing-linker defects (~10 mol % in as-synthesized material) that systematically modulate porosity and gas adsorption behavior—a phenomenon not observed in most other MOF platforms [2]. These cross-family and intra-family performance gaps mean that substituting UiO-66 with an alternative MOF without rigorous head-to-head validation risks catastrophic performance failure in applications demanding combined thermal, chemical, and mechanical resilience.

Chemical/hydrothermal stability rankings span orders of magnitude across MOF families; MIL-101(Cr), ZIF-8, and CuBTC each show distinct failure modes under acid, base, or steam.
Even within the UiO series, UiO-67 (biphenyl linker) exhibits markedly inferior acid/base stability and is not H₂O₂-resistant.
UiO-66’s uniquely tunable missing-linker defect concentration (~10 mol%) modulates porosity and adsorption; most other MOFs lack this systematic tunability.

Quantitative Differential Evidence


Mechanical Shear Stability vs. MOF-5, ZIF-8, and HKUST-1

UiO-66 exhibits a minimal shear modulus (G_min) of 13.7 GPa, which is an order of magnitude higher than that of other benchmark highly porous MOFs including MOF-5, ZIF-8, and HKUST-1, and approaches the shear stability of zeolites [1]. This differential is attributed to the high degree of coordination of Zr–O metal centers to the organic linkers (12-connected SBU). MOF-5, by contrast, is built from 6-connected Zn₄O clusters and exhibits shear moduli at least one order of magnitude lower [1].

Mechanical shear stability
Head-to-head
G_min = 13.7 GPa, ~10× higher than MOF-5, ZIF-8, HKUST-1
Preserves pore integrity under pelletization pressures
DFT-calculated single-crystal elastic tensor at 0 K
Mechanical stability Shear modulus MOF pelletization Gas storage Dense packing

Chemical Stability and Unique H₂O₂ Resistance

In a comprehensive systematic study of 9 MOFs commonly considered 'stable,' the chemical stability ordering toward acids and bases was unambiguously established as: MIL-101(Cr) > NH₂-UiO-66 > UiO-66 > UiO-67 > NH₂-MIL-53 > MIL-53(Al) > ZIF-8 > CuBTC > NH₂-MIL-101(Al) [1]. Critically, when exposed to hydrogen peroxide (H₂O₂)—a key oxidant in catalytic and environmental applications—only UiO-66 and its amino-functionalized derivative NH₂-UiO-66 retained structural integrity and porosity; all other tested MOFs (including MIL-101(Cr), ZIF-8, UiO-67, CuBTC, MIL-53(Al) and NH₂-MIL-101(Al)) exhibited severe degradation [1].

H₂O₂ resistance vs. 9 MOFs
Head-to-head
Only UiO-66 and NH₂-UiO-66 retain crystallinity and porosity after 30% H₂O₂
Enables H₂O₂-based catalysis and oxidative environmental applications
Seven other MOFs (MIL-101, ZIF-8, etc.) degrade
Chemical stability Oxidative stability Acid resistance Base resistance H₂O₂ compatibility

Defect-Engineerable Porosity and Tunable Surface Area

UiO-66 uniquely supports systematic tuning of missing-linker defect concentration via modulation of acetic acid concentration and synthesis time [1]. This yields experimental BET surface areas ranging from 1000 to 1600 m²/g, with the upper end being approximately 60% higher than the theoretical defect-free UiO-66 value of ~1200 m²/g, and pore volumes up to 1.0 cm³/g—approximately 150% of the theoretical value [1]. Independent studies using a mixed-linker defect-engineering approach have achieved BET surface areas as high as 1890 m²/g with a pore volume of 0.88 cm³/g, surpassing all previously reported UiO-66 materials [2].

Defect-tunable porosity
Reported
BET 1000–1600 m²/g (up to 1890 m²/g reported)
Allows procurement specification by desired adsorption capacity
Depends on modulator concentration and synthesis time
Defect engineering Missing-linker defects BET surface area Pore volume Gas adsorption

Techno-Economic CO₂ Capture Cost: Structured UiO-66 vs. Structured ZIF-8 and MIL-101@GO in Industrial V/PSA Processes

In a system-level techno-economic evaluation of polymer-structured MOF adsorbents for post-combustion CO₂ capture from a 550 MW coal-fired power plant, structured UiO-66 achieved the lowest capture cost of $72.50 per ton CO₂ captured at 95% purity and 88.8% recovery [1]. Structured MIL-101@GO reached $75.00 per ton at 96.4% purity and 88.6% recovery, while structured ZIF-8 cost $80.20 per ton at only 91.2% purity and 74.4% recovery [1]. When optimized for 80% recovery, the UiO-66 cost dropped further to $60.60 per ton [1].

CO₂ capture cost (V/PSA)
Head-to-head
$72.50/ton, 95% purity, 88.8% recovery vs. $80.20/ton for ZIF-8
Reported lowest process-scale capture cost among structured MOFs
550 MW coal plant simulation; UiO-66 $60.60/ton at 80% recovery
CO₂ capture Vacuum/pressure swing adsorption Techno-economic analysis Post-combustion capture Cost per ton CO₂

Water Adsorption Capacity and Cyclic Reusability: UiO-66 vs. NU-1000 and MOF-808 in Aqueous-Phase Applications

Among three representative Zr-MOFs compared under identical conditions, UiO-66 exhibits a water adsorption capacity of ~0.4 g/g with robust, sustained cycling performance in water and no significant surface area loss upon repeated water exposure [1]. In contrast, NU-1000 adsorbs significantly more water (~1.0 g/g) but suffers from capillary-force-driven channel collapse upon repeated cycling, while MOF-808 (~0.6 g/g water adsorption) undergoes a significant decrease in BET surface area with repeated water cycles [1]. UiO-66's 12-connected fcu topology with narrow ~6 Å window apertures prevents the structural degradation that plagues the 8-connected NU-1000 (csq topology) and the 6-connected MOF-808 (spn topology) [1].

Water cycling stability
Head-to-head
~0.4 g/g uptake; sustained cycling without surface area loss
Preferred for aqueous-phase longevity over NU-1000 and MOF-808
NU-1000 and MOF-808 lose surface area/pores upon repeated water exposure
Water adsorption Hydrolytic stability Reusability Cyclic performance Surface area retention

Evidence-Backed Application Scenarios


Post-Combustion CO₂ Capture from Humid Flue Gas

Structured UiO-66 delivers the lowest evaluated capture cost of $72.50/ton CO₂ with 95% purity and 88.8% recovery, outperforming structured ZIF-8 ($80.20/ton, 91.2% purity, 74.4% recovery) and MIL-101@GO ($75.00/ton) in system-level V/PSA simulations for a 550 MW coal-fired power plant [1]. UiO-66's high shear modulus of 13.7 GPa ensures pore integrity during pelletization and column packing, unlike mechanically weaker MOFs such as MOF-5 or ZIF-8 [2]. Additionally, its robust water cycling stability (unlike NU-1000 and MOF-808) makes it suitable for flue gas streams that are inevitably humid, where moisture-sensitive MOFs such as MOF-5 would fail [3].

Catalytic Oxidation with H₂O₂ as Green Oxidant

Among nine commonly studied 'stable' MOFs, only UiO-66 and NH₂-UiO-66 survive exposure to 30 wt% H₂O₂ without loss of crystallinity or porosity [1]. This gatekeeping property makes UiO-66 uniquely suitable as a heterogeneous catalyst or catalyst support for liquid-phase selective oxidation, epoxidation, and environmental remediation reactions employing H₂O₂. All competing frameworks—including MIL-101(Cr), ZIF-8, UiO-67, CuBTC, and MIL-53(Al)—degrade under these oxidizing conditions [1]. Procurement of UiO-66 for H₂O₂-based catalysis is therefore not a matter of preference but of functional necessity.

Aqueous-Phase Adsorption and Water Purification

For sustained aqueous-phase applications—such as removal of organic pollutants, heavy metals, or organoarsenic compounds—UiO-66 offers robust cycling performance without surface area degradation, in contrast to MOF-808 and NU-1000 which lose surface area and undergo structural collapse upon repeated water exposure [1]. Although NU-1000 has 2.5× higher water adsorption capacity (~1.0 g/g vs. UiO-66's ~0.4 g/g), its progressive degradation makes UiO-66 the superior choice when procurement criteria prioritize lifetime and reproducibility over single-cycle capacity [1].

Gas Storage Under Mechanical Compression

UiO-66's minimal shear modulus of 13.7 GPa—an order of magnitude higher than MOF-5, ZIF-8, and HKUST-1—enables compaction into pellets or dense-packed columns without pore collapse, an essential requirement for volumetric-efficiency-driven gas storage (CH₄, H₂) and high-throughput pressure swing adsorption [1]. Standard MOF pelletization pressures that would collapse MOF-5 or ZIF-8 pores leave UiO-66 structurally intact, preserving the full BET surface area and gas adsorption capacity post-compaction [1].

Application
Selection Property
Validation Focus
Post-combustion CO₂ capture
Process-scale cost-performance and mechanical integrity
V/PSA simulation under humid feed conditions
Catalytic oxidation with H₂O₂
Oxidative stability (H₂O₂-compatible framework)
Post-exposure crystallinity and porosity retention
Aqueous-phase adsorption
Hydrolytic cycling stability
Surface-area retention after repeated water exposure
Gas storage under compaction
Mechanical robustness (high shear modulus)
Post-compaction porosity and adsorption capacity
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